molecular formula C32H50O4 B11829229 (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one

(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one

Cat. No.: B11829229
M. Wt: 498.7 g/mol
InChI Key: QRWSZRULQBZFJZ-MGIFRHGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one typically involves the acetylation of betulinic acid. The process begins with the extraction of betulinic acid from the bark of Betula alba L. The extracted betulinic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various triterpenoid derivatives.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.

    Medicine: Due to its therapeutic potential, it is being investigated for the treatment of various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. It targets key enzymes and receptors, leading to the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and bioavailability, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C32H50O4/c1-19(2)26-22(35)17-32(18-33)16-15-30(7)21(27(26)32)9-10-24-29(6)13-12-25(36-20(3)34)28(4,5)23(29)11-14-31(24,30)8/h19,21,23-25,33H,9-18H2,1-8H3/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1

InChI Key

QRWSZRULQBZFJZ-MGIFRHGRSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)CO)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)CO)C)C)(C)C)OC(=O)C)C

Origin of Product

United States

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